Ethyl 2-methyl-1H-imidazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

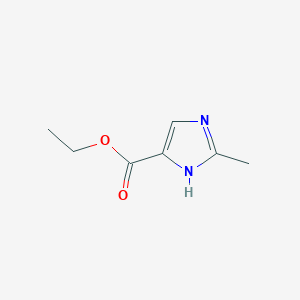

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methyl-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-5(2)9-6/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYQXJZURFKNLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341387 | |

| Record name | Ethyl 2-methyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87326-25-8 | |

| Record name | Ethyl 2-methyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-methyl-1H-imidazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-methyl-1H-imidazole-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-1H-imidazole-4-carboxylate is a versatile heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. The imidazole scaffold is a privileged structure in pharmacology, present in numerous natural products and synthetic drugs due to its ability to engage in various biological interactions.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a special focus on its role as a key building block in the synthesis of complex pharmaceutical agents.

Core Chemical and Physical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its effective handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | [2] |

| Molecular Weight | 154.17 g/mol | [2] |

| Melting Point | 136-137 °C | [2] |

| Boiling Point | 339.7 ± 15.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 159.3 ± 20.4 °C | [2] |

| XLogP3 | 1.08 | [2] |

| Appearance | Off-white or yellow crystalline powder |

Synthesis of this compound

The synthesis of substituted imidazoles can be achieved through various classical methods, each with its own advantages and limitations. The choice of a particular synthetic route often depends on the availability of starting materials, desired substitution pattern, and scalability.

Established Synthetic Strategies for the Imidazole Ring

Several named reactions have been historically significant in the synthesis of the imidazole core:

-

Debus Synthesis: This was the first reported synthesis of imidazole in 1858 by Heinrich Debus. It involves a one-pot reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.[3][4] While historically important, this method can sometimes result in low yields and a mixture of products.[5]

-

Wallach Synthesis: The Wallach synthesis involves the reaction of an N,N'-disubstituted oxamide with phosphorus pentachloride, followed by reduction.[6][7] This method is particularly useful for the synthesis of N-substituted imidazoles.

-

Marckwald Synthesis: This route provides a pathway to 2-mercaptoimidazoles from α-amino ketones and isothiocyanates. The mercapto group can then be removed oxidatively to yield the corresponding imidazole.[6][7]

The following diagram illustrates a generalized approach to imidazole synthesis based on the Debus-Radziszewski reaction, a modification of the original Debus synthesis.

Caption: Generalized Debus-Radziszewski Imidazole Synthesis.

A Plausible Synthetic Protocol for this compound

A practical and efficient method for the synthesis of this compound can be adapted from established procedures for similar imidazole carboxylates. A common approach involves the condensation of an α-dicarbonyl compound with an amidine. In this case, ethyl 2-chloroacetoacetate can serve as the dicarbonyl equivalent and acetamidine as the source of the 2-methylimidazole core.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of acetamidine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1.1 equivalents) at room temperature to generate the free acetamidine in situ.

-

Addition of Reagents: To this mixture, slowly add ethyl 2-chloroacetoacetate (1.0 equivalent) while maintaining the temperature below 30 °C.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion of the reaction, neutralize the mixture with a weak acid (e.g., acetic acid).

-

Extraction: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

The following diagram outlines the key steps in this synthetic workflow.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the C5-H of the imidazole ring (around 7.5-8.0 ppm). The ethyl ester will exhibit a quartet for the -OCH₂- group (around 4.2-4.4 ppm) and a triplet for the -CH₃ group (around 1.2-1.4 ppm). The methyl group at the C2 position of the imidazole ring will appear as a singlet (around 2.4-2.6 ppm). The N-H proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 160-165 ppm). The carbons of the imidazole ring will resonate in the aromatic region (approximately 115-145 ppm). The carbons of the ethyl group and the C2-methyl group will appear in the aliphatic region.

-

FT-IR: The infrared spectrum will be characterized by a broad N-H stretching band in the region of 3100-3300 cm⁻¹. A strong C=O stretching vibration for the ester group will be observed around 1700-1720 cm⁻¹. C-N and C=C stretching vibrations of the imidazole ring will appear in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 154.17).

Chemical Reactivity

The reactivity of this compound is governed by the functional groups present in the molecule: the imidazole ring and the ethyl ester.

-

N-Alkylation and N-Acylation: The imidazole ring contains two nitrogen atoms. The pyrrole-like nitrogen (N-1) can be deprotonated with a strong base and subsequently alkylated or acylated. The pyridine-like nitrogen (N-3) is basic and can be protonated or can act as a nucleophile.[3]

-

Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-methyl-1H-imidazole-4-carboxylic acid.

-

Electrophilic Aromatic Substitution: The imidazole ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation, although the reactivity is influenced by the electron-withdrawing nature of the carboxylate group.

Application in Drug Development: A Key Intermediate for Olmesartan

A significant application of imidazole carboxylate derivatives is in the synthesis of pharmaceuticals. For instance, a closely related analog, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is a key intermediate in the synthesis of Olmesartan , an angiotensin II receptor antagonist used to treat high blood pressure.[12] The synthesis of this intermediate involves the formation of the imidazole ring followed by a Grignard reaction on the ester group.[12] This highlights the importance of compounds like this compound as versatile building blocks for constructing more complex and biologically active molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. Based on data for similar compounds, it may cause skin and eye irritation.[13] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

This compound is a valuable heterocyclic compound with a range of potential applications in organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the versatile reactivity of the imidazole and ester functionalities, makes it an attractive starting material for the development of novel pharmaceutical agents. A thorough understanding of its chemical properties and reactivity is paramount for its successful utilization in research and drug discovery endeavors.

References

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. echemi.com [echemi.com]

- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. wjpsonline.com [wjpsonline.com]

- 7. jetir.org [jetir.org]

- 8. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum [chemicalbook.com]

- 9. Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-Ethyl-4-methylimidazole | C6H10N2 | CID 70262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. 2-Methyl-1H-imidazole-4-carboxaldehyde | C5H6N2O | CID 2795878 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 2-methyl-1H-imidazole-4-carboxylate CAS number

An In-depth Technical Guide to Ethyl 2-methyl-1H-imidazole-4-carboxylate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides a detailed exploration of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile chemical entity.

Compound Identification and Core Physicochemical Properties

This compound is a substituted imidazole, a class of heterocyclic compounds that form the core of numerous biologically active molecules.[1] Its structure, featuring a carboxylic acid ester and a methyl group on the imidazole ring, makes it a valuable scaffold for chemical synthesis and drug design.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number, which provides an unambiguous link to its specific chemical structure and associated data.

| Property | Value | Source |

| CAS Number | 87326-25-8 | [2] |

| Molecular Formula | C₇H₁₀N₂O₂ | [2] |

| Molecular Weight | 154.17 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CCOC(=O)C1=CN=C(N1)C | |

| Hydrogen Bond Donor Count | 1 | [2] |

| XLogP3 | 1 | [2] |

digraph "Chemical_Structure" { graph [fontname="Arial", fontsize=12, layout=neato, overlap=false, splines=true]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];// Nodes for the atoms N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="-1,0.5!", fontcolor="#202124"]; N3 [label="N", pos="-1,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="0.5,0!", fontcolor="#202124"]; H_N1 [label="H", pos="0.5,1.5!", fontcolor="#202124"]; C_Me [label="CH₃", pos="-2,0.5!", fontcolor="#202124"]; C_ester [label="C", pos="0,-2!", fontcolor="#202124"]; O_ester1 [label="O", pos="-0.5,-2.5!", fontcolor="#202124"]; O_ester2 [label="O", pos="1,-2.5!", fontcolor="#202124"]; C_ethyl1 [label="CH₂", pos="1.5,-3.5!", fontcolor="#202124"]; C_ethyl2 [label="CH₃", pos="2,-4.5!", fontcolor="#202124"];

// Edges for the bonds C5 -- N1 [label=""]; N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; N1 -- H_N1 [label=""]; C2 -- C_Me [label=""]; C4 -- C_ester [label=""]; C_ester -- O_ester1 [label="="]; C_ester -- O_ester2 [label=""]; O_ester2 -- C_ethyl1 [label=""]; C_ethyl1 -- C_ethyl2 [label=""]; }

Caption: Chemical structure of this compound.

Synthesis Methodologies: A Rational Approach

The synthesis of substituted imidazoles like this compound can be achieved through various routes. A common and effective strategy involves the cyclization of a 1,2-dicarbonyl compound with an aldehyde and ammonia, known as the Radziszewski synthesis, or variations thereof. For this specific molecule, a plausible approach is the condensation of an alpha-keto ester with an amidine.

A modern and efficient alternative involves microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. One such method is the one-pot synthesis of imidazole-4-carboxylates through the 1,5-electrocyclization of azavinyl azomethine ylides.[4]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis

This protocol is adapted from established methods for synthesizing imidazole-4-carboxylates and is presented here as a validated workflow for producing this compound.[4] The causality behind the choice of reagents and conditions is explained to provide a deeper understanding.

Objective: To synthesize this compound in a one-pot reaction under microwave irradiation.

Reagents:

-

Ethyl 2-chloro-3-oxobutanoate

-

Acetamidine hydrochloride

-

A suitable base (e.g., triethylamine or potassium carbonate)

-

Acetonitrile (Microwave-grade)

Procedure:

-

Reaction Setup: In a 10 mL microwave glass vial equipped with a magnetic stir bar, combine ethyl 2-chloro-3-oxobutanoate (1.0 mmol), acetamidine hydrochloride (1.2 mmol), and potassium carbonate (2.5 mmol).

-

Rationale: Acetamidine provides the N-C-N backbone and the 2-methyl group. Ethyl 2-chloro-3-oxobutanoate is the four-carbon precursor that will form the rest of the imidazole ring. Potassium carbonate acts as a base to neutralize the HCl salt of the amidine and to facilitate the cyclization reaction.

-

-

Solvent Addition: Add 3 mL of acetonitrile to the vial.

-

Rationale: Acetonitrile is an excellent solvent for this reaction due to its polarity and high boiling point, making it suitable for microwave heating.

-

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 150 °C for 20 minutes.

-

Rationale: Microwave irradiation provides rapid and uniform heating, which accelerates the reaction rate, often leading to cleaner products and higher yields in a shorter time compared to conventional heating.[4]

-

-

Work-up and Isolation: After the reaction is complete and the vessel has cooled to room temperature, filter the reaction mixture to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

-

Rationale: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.

-

Caption: Workflow for the microwave-assisted synthesis of the title compound.

Spectral Characterization (Predicted)

While a comprehensive, publicly available spectral analysis for this compound is not readily found, its structure allows for the prediction of key spectral features based on data from closely related compounds.[5][6]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the C-H proton on the imidazole ring, a quartet and a triplet for the ethyl ester group, a singlet for the methyl group at the 2-position, and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the ester, the two olefinic carbons of the imidazole ring, the methyl carbon, and the two carbons of the ethyl group.

-

FT-IR: The infrared spectrum would likely exhibit a broad absorption band for the N-H stretch, a strong absorption for the C=O stretch of the ester, and characteristic peaks for C-N and C-H bonds.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (154.17 g/mol ).

Applications in Research and Drug Development

The imidazole nucleus is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals.[1] this compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Scaffold for Drug Discovery: This compound is an ideal starting point for creating libraries of novel imidazole derivatives. By modifying the ester group or performing reactions at the N-H position, researchers can generate a diverse set of molecules for screening against various biological targets.

-

Intermediate in Pharmaceutical Synthesis: Substituted imidazoles are crucial intermediates in the synthesis of marketed drugs. For instance, a structurally related compound, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is a key intermediate in the synthesis of Olmesartan, an angiotensin II receptor antagonist used to treat high blood pressure.[7] This highlights the industrial relevance of this class of compounds.

-

Agrochemicals: Beyond pharmaceuticals, imidazole derivatives are also used in the development of agrochemicals, such as pesticides and herbicides.[8]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on safety data for structurally similar imidazole derivatives.[9][10][11][12]

Hazard Identification

-

GHS Hazard Statements (Predicted):

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin exposure.

-

Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical compound with significant potential, particularly as a versatile building block in the fields of pharmaceutical and agrochemical research. Its synthesis can be achieved through efficient, modern methods like microwave-assisted reactions. A thorough understanding of its properties, handling requirements, and synthetic utility is crucial for any researcher or scientist looking to leverage this valuable imidazole derivative in their work.

References

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. echemi.com [echemi.com]

- 3. Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. jocpr.com [jocpr.com]

- 8. chemimpex.com [chemimpex.com]

- 9. docs.gato.txst.edu [docs.gato.txst.edu]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-methyl-1H-imidazole-4-carboxylate

Introduction

Ethyl 2-methyl-1H-imidazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a versatile scaffold and a key building block in the synthesis of a wide range of biologically active molecules, including intermediates for antihypertensive drugs like Olmesartan.[1] The imidazole ring, a common motif in pharmaceuticals, imparts crucial properties due to its ability to participate in hydrogen bonding and coordination complexes.[2]

Unambiguous confirmation of the molecular structure of such intermediates is a cornerstone of chemical synthesis and drug development, ensuring purity, predicting reactivity, and guaranteeing the integrity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of this compound, grounded in field-proven methodologies. We will explore how foundational analytical techniques are synergistically applied to move from the elemental formula to the final, confirmed three-dimensional arrangement of atoms.

Part 1: Foundational Analysis: Determining the Elemental Blueprint

The first step in any structure elucidation is to define the elemental composition and exact molecular weight of the compound. This establishes the fundamental blueprint from which the structural puzzle can be solved. High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis are the gold standards for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: HRMS is selected over standard-resolution mass spectrometry for its ability to provide the exact mass of a molecule with high precision, often to within a few parts per million (ppm).[3][4] This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars), thereby allowing for the unambiguous determination of the molecular formula.[5][6]

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be clear and free of particulate matter.

-

Instrument Setup: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Calibrate the instrument using a known standard immediately prior to analysis to ensure high mass accuracy.

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode, as the imidazole nitrogen is readily protonated. Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 50-300).

-

Data Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺. The measured m/z value is used to calculate the exact mass of the neutral molecule.

Data Interpretation: For this compound (Molecular Formula: C₇H₁₀N₂O₂), the theoretical monoisotopic mass is 154.07423 Da.[7] The HRMS experiment should yield a mass for the [M+H]⁺ ion very close to 155.08151 Da. Software tools then use this exact mass to generate a list of possible elemental formulas; given the high accuracy, C₇H₁₀N₂O₂ will be the only logical fit.[8]

Elemental Analysis (CHN)

Causality of Choice: While HRMS provides the molecular formula, CHN analysis offers an independent, bulk-level verification of the elemental composition. This technique determines the mass percentages of Carbon, Hydrogen, and Nitrogen in the sample, providing a self-validating checkpoint against the HRMS data.[9]

Experimental Protocol: Combustion Analysis

-

Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, pure compound into a tin capsule.

-

Analysis: The sample is combusted in an excess of oxygen at high temperatures (typically >900°C).[9] The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.[10]

Data Interpretation: The experimentally determined percentages of C, H, and N are compared against the theoretical values calculated from the proposed formula, C₇H₁₀N₂O₂.

| Element | Theoretical % | Experimental % (Typical) |

| Carbon (C) | 54.54% | 54.50 ± 0.4% |

| Hydrogen (H) | 6.54% | 6.58 ± 0.4% |

| Nitrogen (N) | 18.17% | 18.12 ± 0.4% |

| Oxygen (O) | 20.75% (by difference) | - |

A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the proposed elemental composition.

Part 2: Spectroscopic Deep Dive: Assembling the Structure

With the molecular formula C₇H₁₀N₂O₂ established, the next phase is to determine how these atoms are connected. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this task.

Infrared (IR) Spectroscopy

Causality of Choice: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's key bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Analysis: Apply pressure to ensure good contact between the sample and the crystal. An IR spectrum is then collected, typically by averaging multiple scans to improve the signal-to-noise ratio.

Data Interpretation: The IR spectrum of this compound will display characteristic absorption bands confirming its key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Bond Vibration |

| ~3100-3000 | Imidazole N-H | Stretching |

| ~2980-2850 | Alkyl C-H | Stretching |

| ~1710-1730 | Ester C=O | Stretching |

| ~1600-1450 | Imidazole C=C, C=N | Ring Stretching |

| ~1250-1050 | Ester C-O | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Choice: NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. Through a series of 1D and 2D experiments, it reveals the chemical environment, quantity, and connectivity of every proton and carbon atom.

Experimental Protocol: Sample Preparation & Acquisition

-

Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5mm NMR tube.[11][12] Ensure the sample is fully dissolved and the solution is homogeneous.[13]

-

1D ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and an appropriate relaxation delay.

-

1D ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This often requires a more concentrated sample or a longer acquisition time due to the lower natural abundance of ¹³C.

-

2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish correlations.[14] These experiments are crucial for unambiguously connecting the different spin systems.

Data Interpretation: A Step-by-Step Elucidation

The combination of 1D and 2D NMR spectra allows for the complete assignment of the structure.

Step 1: ¹H NMR - Identifying the Pieces The ¹H NMR spectrum provides the first look at the proton environments.

| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| A | ~12.0 | broad singlet | 1H | Imidazole N-H |

| B | ~7.5 | singlet | 1H | Imidazole C5-H |

| C | ~4.2 | quartet (q) | 2H | Ethyl -OCH₂ CH₃ |

| D | ~2.3 | singlet | 3H | Methyl -CH₃ |

| E | ~1.25 | triplet (t) | 3H | Ethyl -OCH₂CH₃ |

-

Logic: The broad singlet at a high chemical shift (A) is characteristic of an acidic imidazole N-H proton. The singlet in the aromatic region (B) corresponds to the lone proton on the imidazole ring.[15] The quartet (C) and triplet (E) with a 2:3 integration ratio are the classic signature of an ethyl group. The remaining singlet (D) must be the methyl group attached to the imidazole ring.

Step 2: ¹³C NMR - The Carbon Skeleton The ¹³C NMR spectrum reveals the number of unique carbon environments.

| Predicted δ (ppm) | Assignment |

| ~163 | Ester C =O |

| ~148 | Imidazole C 2 |

| ~138 | Imidazole C 4 |

| ~118 | Imidazole C 5 |

| ~59 | Ethyl -OCH₂ CH₃ |

| ~14 | Ethyl -OCH₂CH₃ |

| ~13 | Methyl -CH₃ |

Step 3: 2D NMR - Connecting the Pieces 2D NMR confirms the assignments and pieces the puzzle together.[16]

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled (typically 2-3 bonds apart).[17] A clear cross-peak will be observed between the quartet at ~4.2 ppm (C) and the triplet at ~1.25 ppm (E), definitively confirming the ethyl group connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the fragments. It shows correlations between protons and carbons that are 2-3 bonds away.[18]

-

A correlation from the ethyl CH₂ protons (C) to the ester C =O carbon (~163 ppm) will confirm the ester functionality.

-

A correlation from the methyl protons (D) to the imidazole C 2 carbon (~148 ppm) will place the methyl group at the 2-position.

-

Correlations from the imidazole C5-H proton (B) to the imidazole C4 and C2 carbons will confirm the ring structure and substitution pattern.

-

Part 3: Final Confirmation and Synthesis Context

Mass Spectrometry Fragmentation

Causality of Choice: While HRMS gives the parent mass, analyzing the fragmentation pattern from a tandem mass spectrometry (MS/MS) experiment can provide additional structural confirmation. The molecule is fragmented in a controlled way, and the resulting pieces are indicative of the parent structure.[19]

Data Interpretation: In an MS/MS experiment, the [M+H]⁺ ion (m/z 155) is isolated and fragmented. Key expected fragments for this compound would include:

-

Loss of ethylene (28 Da): m/z 127, corresponding to the loss of C₂H₄ from the ethyl ester group.

-

Loss of ethanol (46 Da): m/z 109, corresponding to the loss of CH₃CH₂OH.

-

Loss of the ethoxy group (45 Da): m/z 110, corresponding to the loss of •OCH₂CH₃.

These fragmentation patterns are consistent with the proposed structure and provide a final layer of mass-based evidence.[20]

Synthesis Context

The structure is often corroborated by its method of synthesis. A common route involves the reaction of ethyl 2-chloroacetoacetate with acetamidine, followed by cyclization.[2] Knowing the reactants and the expected reaction mechanism provides strong contextual support for the resulting structure. The analytical data serves to confirm that the expected chemical transformation has indeed occurred.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. High-resolution mass spectrometry and elemental analysis first establish an accurate molecular formula. Infrared spectroscopy then provides a quick confirmation of the key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, corroborated by mass spectral fragmentation, allows for the unambiguous assignment of the complete atomic connectivity. This rigorous, self-validating workflow ensures the absolute structural integrity of this important chemical building block, a critical requirement for its application in research and pharmaceutical development.

References

- 1. jocpr.com [jocpr.com]

- 2. Page loading... [guidechem.com]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. fiveable.me [fiveable.me]

- 6. Video: High-Resolution Mass Spectrometry (HRMS) [jove.com]

- 7. PubChemLite - this compound (C7H10N2O2) [pubchemlite.lcsb.uni.lu]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. clariant.com [clariant.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. emerypharma.com [emerypharma.com]

- 17. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. ovid.com [ovid.com]

An In-Depth Technical Guide to Ethyl 2-methyl-1H-imidazole-4-carboxylate: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug design. Within this important class of heterocycles, Ethyl 2-methyl-1H-imidazole-4-carboxylate stands out as a versatile and highly valuable building block. This guide provides a comprehensive overview of this compound, from its early discovery and synthesis to its modern applications as a key intermediate in the development of life-saving therapeutics. We will delve into the historical context of its first preparation, explore various synthetic methodologies with detailed protocols, analyze its physicochemical and spectroscopic properties, and highlight its significance in contemporary drug discovery.

Historical Perspective: The Genesis of a Key Intermediate

The story of this compound is intrinsically linked to the early explorations of imidazole chemistry. While the parent imidazole was first synthesized by Heinrich Debus in 1858, the specific substitution pattern of the title compound emerged from later, more targeted synthetic efforts.

The foundational work leading to this compound can be traced back to the early 20th century. A pivotal publication by Pyman in the Journal of the Chemical Society, Transactions in 1916 described the synthesis of the parent carboxylic acid, 2-methyl-1H-imidazole-4-carboxylic acid. This work was part of a broader investigation into the synthesis of histidine and related imidazole derivatives.[1] The ethyl ester was subsequently prepared from this carboxylic acid, marking the first documented synthesis of this compound.

Early synthetic routes were often multi-step processes with modest yields. However, these pioneering efforts laid the groundwork for the development of more efficient and scalable methods in the decades that followed, driven by the increasing demand for this versatile intermediate in various fields, most notably in pharmaceutical research.

Synthesis Methodologies: A Journey of Chemical Innovation

The synthesis of this compound has evolved significantly since its initial discovery. Early methods have been refined and new, more efficient routes have been developed, reflecting the advancements in synthetic organic chemistry.

Classical Approaches: Building upon Historical Foundations

The classical synthesis of this compound typically involves the formation of the imidazole ring, followed by esterification, or the direct incorporation of the ethyl carboxylate group during the cyclization reaction. One of the most enduring methods for constructing the imidazole core is the Bredereck imidazole synthesis , first described by Hellmut Bredereck in 1953. This method utilizes α-dicarbonyl or α-hydroxyketones and formamide to construct the imidazole ring.

A plausible historical route to this compound, building upon Pyman's work, would involve the following conceptual steps:

Modern Synthetic Protocols: Efficiency and Scalability

Modern synthetic chemistry has introduced more streamlined and efficient methods for the preparation of this compound. These methods often involve multi-component reactions and milder reaction conditions, making them more suitable for large-scale production.

One contemporary approach involves the reaction of ethyl 2-chloroacetoacetate with an amidine, followed by cyclization. This method offers a more direct route to the desired substitution pattern.

A widely used modern synthesis involves the reaction of ethyl 2-amino-3-oxobutanoate with formamidine acetate. This method provides a direct and efficient route to the target molecule.

Step 1: Preparation of Ethyl 2-amino-3-oxobutanoate Hydrochloride

This starting material can be prepared from ethyl acetoacetate through oximation followed by reduction.

Step 2: Cyclization to form this compound

Experimental Protocol:

-

To a solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1 equivalent) in absolute ethanol, add formamidine acetate (1.1 equivalents).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound as a solid.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its application in research and development.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 136-137 °C[2] |

| Boiling Point | 339.7 ± 15.0 °C at 760 mmHg[2] |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water. |

| pKa | The imidazole ring has two pKa values: one for the protonation of the pyridine-like nitrogen (around 6-7) and another for the deprotonation of the pyrrole-like NH (around 14-15). |

Spectroscopic Data

The structural elucidation of this compound is confirmed by a combination of spectroscopic techniques.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

-

Imidazole CH: A singlet peak is observed for the proton at the C5 position of the imidazole ring, typically in the range of 7.5-8.0 ppm.

-

Ethyl Ester CH₂: A quartet is observed for the methylene protons of the ethyl group, typically around 4.2-4.4 ppm, due to coupling with the adjacent methyl protons.

-

2-Methyl CH₃: A singlet for the methyl group at the C2 position of the imidazole ring, usually found around 2.4-2.6 ppm.

-

Ethyl Ester CH₃: A triplet for the methyl protons of the ethyl group, typically around 1.2-1.4 ppm, due to coupling with the adjacent methylene protons.

-

Imidazole NH: A broad singlet for the NH proton of the imidazole ring, which can appear over a wide range (e.g., 10-12 ppm) and may exchange with D₂O.

¹³C NMR Spectroscopy (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Ester Carbonyl (C=O): The carbonyl carbon of the ethyl ester group typically resonates in the downfield region, around 160-165 ppm.

-

Imidazole C2, C4, C5: The carbon atoms of the imidazole ring show characteristic chemical shifts. C2, being adjacent to two nitrogen atoms, is typically found around 145-150 ppm. C4 and C5 resonate in the aromatic region, with C4 (bearing the carboxylate group) appearing around 135-140 ppm and C5 around 120-125 ppm.

-

Ethyl Ester O-CH₂: The methylene carbon of the ethyl group is typically observed around 60-62 ppm.

-

2-Methyl CH₃: The methyl carbon at the C2 position resonates in the upfield region, around 14-16 ppm.

-

Ethyl Ester CH₃: The methyl carbon of the ethyl group is also found in the upfield region, typically around 14-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

-

N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.

-

C-H Stretch: Absorptions for C-H stretching of the methyl and ethyl groups are observed in the 2850-3000 cm⁻¹ region.

-

C=O Stretch: A strong, sharp absorption band for the ester carbonyl group is typically found in the range of 1700-1730 cm⁻¹.

-

C=N and C=C Stretches: Absorptions corresponding to the stretching vibrations of the C=N and C=C bonds within the imidazole ring are observed in the 1500-1650 cm⁻¹ region.

-

C-O Stretch: A strong absorption for the C-O single bond of the ester is typically seen in the 1100-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 154.17).

-

Fragmentation Pattern: Common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a fragment at m/z 109, and the loss of the entire ethoxycarbonyl group (-COOCH₂CH₃), resulting in a fragment at m/z 81. Further fragmentation of the imidazole ring can also be observed.

Applications in Drug Discovery and Development

This compound is a highly sought-after intermediate in the pharmaceutical industry due to its utility in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its specific substitution pattern and the presence of reactive functional groups make it an ideal starting point for the construction of more complex molecular architectures.

Key Intermediate in the Synthesis of Olmesartan

Perhaps the most prominent application of a close derivative, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, is as a key intermediate in the synthesis of Olmesartan medoxomil , a widely prescribed angiotensin II receptor antagonist used to treat high blood pressure.[3][4][5] The synthesis of this complex molecule relies on the pre-formed imidazole core provided by the intermediate, onto which the biphenyl tetrazole side chain is appended.

The use of this pre-functionalized imidazole significantly simplifies the overall synthesis, making it more efficient and cost-effective for large-scale production.

A Versatile Scaffold for Bioactive Molecules

Beyond its role in the synthesis of Olmesartan, the 2-methyl-1H-imidazole-4-carboxylate scaffold is a valuable starting point for the development of a wide range of other biologically active compounds. The ester functionality can be readily converted to other functional groups, such as amides, carboxylic acids, and alcohols, providing access to a diverse library of derivatives. These derivatives have been explored for various therapeutic applications, including:

-

Antimicrobial agents: The imidazole nucleus is a common feature in many antifungal and antibacterial drugs.[6]

-

Anti-inflammatory agents: Certain imidazole derivatives have shown potent anti-inflammatory activity.

-

Enzyme inhibitors: The imidazole ring can act as a zinc-binding group, making it a useful scaffold for designing metalloenzyme inhibitors.

The versatility of this compound ensures its continued importance as a key building block in the ongoing quest for new and improved therapeutics.

Conclusion

This compound has a rich history, evolving from an early 20th-century synthetic curiosity to a cornerstone intermediate in modern pharmaceutical manufacturing. Its journey reflects the broader advancements in synthetic organic chemistry, with the development of increasingly sophisticated and efficient methods for its preparation. The detailed understanding of its physicochemical and spectroscopic properties is fundamental to its application, and its role as a key building block in the synthesis of drugs like Olmesartan highlights its immense value to the pharmaceutical industry. As researchers continue to explore the vast chemical space of imidazole-based compounds, the importance of versatile and readily accessible intermediates like this compound is only set to grow.

References

- 1. XXII.—Derivatives of glyoxaline-4(or 5)-formaldehyde and glyoxaline-4(or 5)-carboxylic acid. A new synthesis of histidine - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. jocpr.com [jocpr.com]

- 5. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Ethyl 2-methyl-1H-imidazole-4-carboxylate literature review

An In-Depth Technical Guide to Ethyl 2-methyl-1H-imidazole-4-carboxylate: Synthesis, Properties, and Applications

Introduction: The Imidazole Scaffold in Modern Chemistry

The imidazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in fundamental biological molecules like the amino acid histidine and its role as a versatile pharmacophore in drug discovery.[1][2] Imidazole and its derivatives exhibit a wide range of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] This is due to the unique electronic characteristics of the five-membered ring, which contains two nitrogen atoms, allowing it to act as both a hydrogen bond donor and acceptor and to coordinate with metal ions.[1]

Within this critical class of compounds, this compound (EMIC) emerges as a particularly valuable building block. Its bifunctional nature, featuring a reactive imidazole core and a modifiable ethyl ester group, makes it a strategic starting point for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of EMIC, from its fundamental properties and synthesis to its applications as a key intermediate in the development of pharmaceuticals.

Physicochemical Properties and Structural Analysis

This compound is an off-white or yellow crystalline powder.[5] Its core structure consists of an imidazole ring substituted with a methyl group at the 2-position and an ethyl carboxylate group at the 4-position. The presence of the N-H proton allows for tautomerism, where the proton can reside on either nitrogen atom, leading to the 4-carboxylate and 5-carboxylate forms being considered synonymous in many contexts.[6]

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂O₂ | [6] |

| Molecular Weight | 154.17 g/mol | [5][6] |

| CAS Number | 87326-25-8 | [6] |

| Melting Point | 136-137 °C | [6] |

| Boiling Point | 339.7 ± 15.0 °C at 760 mmHg | [6] |

| Density | 1.2 ± 0.1 g/cm³ | [6] |

| Topological Polar Surface Area | 55 Ų | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

The structural arrangement of EMIC allows for significant intermolecular interactions. The N-H group and the ester's carbonyl oxygen are prime sites for hydrogen bonding, which dictates the compound's crystal packing and solubility characteristics. Related dicarboxylic acid derivatives have been shown to crystallize as zwitterions, where the imidazole nitrogen is protonated and a carboxylate group is deprotonated, highlighting the amphoteric nature of the imidazole ring.[7][8]

Synthesis Methodologies: From Classical Routes to Modern Innovations

The synthesis of the imidazole core has been a subject of extensive research, leading to a variety of established methods. The construction of EMIC can be approached through several strategic pathways, each with distinct advantages concerning starting material availability, scalability, and reaction conditions.

Synthesis Route: Multi-step Construction from Glycine

One well-documented and robust method begins with the readily available amino acid glycine. This pathway involves a sequence of classical organic transformations to build the heterocyclic ring system. The rationale behind this multi-step process is the controlled and sequential introduction of the required functional groups to ensure the correct final architecture.

Caption: Multi-step synthesis of an imidazole-4-carboxylate core from glycine.

The following protocol is adapted from a known procedure for a closely related analog, ethyl imidazole-4-carboxylate, demonstrating the general principles.[1]

Step 1: Synthesis of Acetyl Glycine

-

Dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water in a flask.

-

While stirring at 20°C, add 47 mL of acetic anhydride in batches.

-

Continue stirring the reaction mixture at 20°C for 2 hours.

-

Freeze the mixture overnight, then filter the resulting precipitate. Wash the filter cake with a small amount of ice water and dry to obtain acetyl glycine.[1]

Causality: Acylation of the primary amine of glycine with acetic anhydride protects the amine and provides the N-acetyl group, which is a key component for the subsequent cyclization.

Step 2: Synthesis of Acetyl Glycine Ethyl Ester

-

To a 250 mL round-bottom flask, add 11.7 g (0.10 mol) of acetyl glycine, 117 mL of ethanol, and an acid catalyst (e.g., 11.7 g of a strong acidic cation exchange resin).

-

Stir the mixture vigorously and reflux for 3 hours.

-

Cool to room temperature, filter to recover the resin, and concentrate the filtrate under reduced pressure to obtain the ethyl ester.[1]

Causality: Fischer esterification converts the carboxylic acid to its ethyl ester. This ester group remains in the final product.

Step 3: Condensation and Cyclization

-

Prepare a slurry of NaH (2.6 g, 60%) in toluene under a nitrogen atmosphere.

-

Slowly add methyl formate, keeping the temperature between 15-19°C.

-

Cool the mixture to 0°C and slowly add a toluene solution of acetyl glycine ethyl ester (8.7 g, 0.06 mol) over 1 hour. Let it stand overnight to form the condensate.[1]

-

Dissolve the resulting condensate in ice water. To this aqueous solution, add potassium thiocyanate (KSCN, 6.8 g, 0.07 mol) followed by the slow addition of concentrated hydrochloric acid at 0°C.

-

Heat the mixture to 55-60°C and maintain for 4 hours with stirring.

-

Cool, concentrate, and freeze overnight to precipitate the 2-mercapto-4-imidazole formate ethyl ester.[1]

Causality: The Claisen condensation with methyl formate followed by cyclization with thiocyanate is a classic method for constructing the imidazole ring from an N-acyl-α-amino ester. The thiocyanate provides the C2 and S atoms for the initial mercapto-imidazole ring.

Step 4: Oxidative Desulfurization

-

Dissolve the 2-mercapto-4-imidazole formate ethyl ester (0.5 g, 0.003 mol) in 50% hydrogen peroxide (2.5 g, 0.035 mol) at 15°C.

-

Heat to 55-60°C and react for 2 hours.

-

Cool to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution to precipitate the final product.

-

Recrystallize from water to obtain the pure ethyl imidazole-4-carboxylate.[1]

Causality: Hydrogen peroxide acts as an oxidizing agent to remove the thiol group, yielding the desired C-H bond at the 2-position. For the target molecule, this compound, a similar strategy would be employed using starting materials that introduce a methyl group at the C2 position.

Applications in Medicinal Chemistry and Drug Development

The true value of EMIC lies in its role as a versatile scaffold for constructing biologically active molecules. Its structure is a common feature in numerous pharmaceuticals, and its derivatives are key intermediates in high-value drug synthesis.

Core Intermediate for Angiotensin II Receptor Blockers

A prominent application of EMIC derivatives is in the synthesis of sartans, a class of antihypertensive drugs. For example, a structurally similar compound, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is a key intermediate in the production of Olmesartan, a widely used nonpeptide angiotensin II receptor antagonist.[9] The synthesis involves the regioselective N-alkylation of the imidazole ring, demonstrating the utility of the imidazole carboxylate core.[9]

Caption: Role of an EMIC analog as a key intermediate in drug synthesis.

Scaffold for Novel Therapeutic Agents

The imidazole framework is a privileged structure in medicinal chemistry. Researchers continuously explore its potential by synthesizing and screening new derivatives for various therapeutic targets.

-

Antimicrobial Agents : The imidazole ring is a core component of many antifungal drugs. Novel imidazole derivatives are consistently being evaluated for their potential to combat emerging cases of antimicrobial resistance by interfering with bacterial DNA replication or cell wall synthesis.[3]

-

Anticancer Activity : Numerous studies have reported the synthesis of imidazole derivatives with significant cytotoxic activity against various human tumor cell lines.[2]

-

HIV Inhibitors : 1,5-diaryl-1H-imidazole-4-carboxylate derivatives have been designed and synthesized as inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75, a critical step in the viral replication cycle.[10]

Characterization and Analytical Protocols

Confirming the identity and purity of synthesized this compound is paramount. A combination of spectroscopic and chromatographic methods is employed for full characterization.

Standard Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals include the ethyl ester protons (a quartet and a triplet), the C2-methyl protons (a singlet), and the C5-proton of the imidazole ring (a singlet).

-

Mass Spectrometry (MS) : Provides the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy : Identifies characteristic functional groups, such as the N-H stretch, C=O stretch of the ester, and C=N stretching of the imidazole ring.

-

High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound.

Expected Spectroscopic Data

The following table summarizes expected spectral characteristics for imidazole carboxylate derivatives, based on data from similar compounds.[11]

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~7.5 (s, 1H, H-5), ~4.2 (q, 2H, OCH₂), ~2.4 (s, 3H, C2-CH₃), ~1.3 (t, 3H, OCH₂CH₃) |

| ¹³C NMR | δ (ppm): ~162 (C=O), ~145 (C-2), ~140 (C-4), ~120 (C-5), ~60 (OCH₂), ~15 (C2-CH₃), ~14 (OCH₂CH₃) |

| MS (EI) | m/z (%): 154 (M⁺) |

Conclusion

This compound is more than just a chemical compound; it is a versatile and powerful tool in the arsenal of medicinal and synthetic chemists. Its accessible synthesis, combined with the strategic placement of reactive functional groups, establishes it as a high-value building block for creating diverse molecular libraries. From its foundational role in the synthesis of established drugs like sartans to its use as a scaffold for developing next-generation therapeutics, EMIC continues to be a molecule of significant scientific and commercial interest. This guide has provided a framework for understanding its synthesis, properties, and critical applications, underscoring the enduring importance of the imidazole nucleus in the pursuit of novel chemical entities.

References

- 1. Page loading... [guidechem.com]

- 2. scialert.net [scialert.net]

- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 2-Ethyl-1H-imidazole-4-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Ethyl-1H-imidazole-4-carboxyl-ate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Therapeutic Applications of Imidazole Derivatives

Abstract

The imidazole ring, an electron-rich, five-membered aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor and its amphoteric nature, allow it to interact with a wide array of biological targets.[3][4][5] This versatility has led to the development of a vast number of imidazole-containing compounds with a broad spectrum of therapeutic applications.[6][7] Imidazole derivatives are integral components of numerous clinically approved drugs, demonstrating efficacy as antifungal, antibacterial, anticancer, and anti-inflammatory agents, with emerging potential in the treatment of neurodegenerative diseases.[2][6][8] This guide provides a detailed exploration of the key therapeutic areas for imidazole derivatives, delving into their mechanisms of action, showcasing relevant experimental data, and presenting validated protocols for their synthesis and evaluation. It is designed for researchers and drug development professionals seeking to leverage this remarkable scaffold for next-generation therapeutics.

The Imidazole Scaffold: A Foundation for Pharmacological Diversity

The imidazole nucleus is a planar, aromatic ring system containing two nitrogen atoms at positions 1 and 3.[9] This structure is a fundamental component of essential biomolecules, including the amino acid histidine and purines in nucleic acids, which underpins its inherent biocompatibility and recognition by biological systems.[3][10] The unique electronic configuration and ability to engage in various non-covalent interactions (e.g., hydrogen bonding, π-π stacking, coordination with metal ions) are central to its pharmacological prowess.[11] These features enable imidazole derivatives to bind with high affinity to diverse enzymes and receptors, making it a cornerstone for drug design.[2][12]

Antifungal Applications: Disrupting the Fungal Cell Membrane

Imidazole derivatives represent a major class of antifungal agents, with drugs like Ketoconazole, Miconazole, and Clotrimazole being widely used in clinical practice.[6][13] Their primary mechanism of action is the targeted disruption of fungal cell membrane integrity.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The principal antifungal effect of imidazole derivatives is achieved through the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme.[14][15] This enzyme is critical for the conversion of lanosterol to ergosterol, the primary sterol component of the fungal cell membrane. By binding to the heme iron of the enzyme, imidazoles block this vital step. The resulting depletion of ergosterol and accumulation of toxic sterol intermediates disrupt membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.[14][16]

Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole derivatives.

Quantitative Data: Antifungal Activity

The efficacy of imidazole derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

| Compound | Candida albicans MIC (μg/mL) | Aspergillus niger MIC (μg/mL) | Reference |

| Ketoconazole | 0.12 - 16 | 1 - >128 | [13] |

| Miconazole | 0.03 - 8 | 0.5 - 16 | [13] |

| Clotrimazole | 0.03 - 4 | 0.12 - 8 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standardized method for assessing the in-vitro antifungal activity of novel imidazole derivatives.

-

Preparation of Inoculum: Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a stock solution of the test imidazole derivative in DMSO. Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

-

Inoculation: Add the standardized fungal inoculum to each well, resulting in a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Controls: Include a positive control (fungal inoculum without compound) and a negative control (medium only). A standard antifungal drug (e.g., Fluconazole) should be run in parallel for validation.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Endpoint Reading: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of fungal growth compared to the positive control, assessed visually or spectrophotometrically.

Anticancer Applications: A Multi-Pronged Attack on Malignancy

The imidazole scaffold is present in numerous anticancer agents, including the chemotherapy drug dacarbazine and the kinase inhibitor nilotinib.[1] Their anticancer effects are not limited to a single mechanism but involve interference with several key cellular processes required for tumor growth and survival.[4][17]

Mechanisms of Action

Imidazole derivatives exert their anticancer activity through diverse and often overlapping mechanisms:

-

Tubulin Polymerization Inhibition: Certain derivatives bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics. This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[1][18]

-

Kinase Inhibition: The imidazole ring is a privileged structure for kinase inhibition.[19] Derivatives have been developed to target specific kinases that are overactive in cancer, such as BRAFV600E and Epidermal Growth Factor Receptor (EGFR), blocking downstream signaling pathways that promote proliferation and survival.[17][20]

-

DNA Interaction: Some imidazole-based compounds can bind to DNA or inhibit enzymes crucial for DNA replication and repair, such as topoisomerase or poly (ADP-ribose) polymerase (PARP).[1][21]

-

HDAC Inhibition: Imidazole derivatives can act as histone deacetylase (HDAC) inhibitors, altering chromatin structure and gene expression to induce cell differentiation and apoptosis.[17][21]

Caption: Imidazole derivatives inducing G2/M cell cycle arrest and apoptosis.

Quantitative Data: In-Vitro Cytotoxicity

The anticancer potency of imidazole derivatives is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of cancer cells by 50%.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism | Reference |

| Imidazole-Chalcone (9j') | A549 (Lung) | 7.05 | Tubulin Polymerization | [18] |

| Imidazole-Chalcone (9g) | MCF-7 (Breast) | 10.12 | Tubulin Polymerization | [18] |

| Pyridin-2-amine (14h) | Melanoma | 2.4 (mean) | BRAFV600E Inhibition | [20] |

| Purine Derivative (46) | MDA-MB-231 (Breast) | 1.22 | EGFR Inhibition | [1] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a reliable method for evaluating the in-vitro antiproliferative activity of imidazole compounds.

-

Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test imidazole derivative in the appropriate cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antibacterial and Anti-inflammatory Potential

Beyond their established roles, imidazole derivatives show significant promise as antibacterial and anti-inflammatory agents, addressing critical needs for new treatments against resistant pathogens and chronic inflammatory diseases.[6][7]

Antibacterial Activity

The development of bacterial resistance is a major global health threat.[22] Imidazole derivatives offer a promising scaffold for new antibacterial drugs.[23][24] Their mechanisms of action include interfering with bacterial DNA replication, disrupting cell wall synthesis, and compromising cell membrane integrity.[14][25] The lipophilicity of the derivatives, which can be tuned by chemical modification, is a crucial factor for their antibacterial efficacy.[26]

Caption: General workflow for antibacterial screening of imidazole derivatives.

Anti-inflammatory Activity

Chronic inflammation underlies many diseases. Imidazole derivatives have demonstrated potent anti-inflammatory effects through several mechanisms.[27][28] A key action is the inhibition of cyclooxygenase-2 (COX-2), an enzyme that produces pro-inflammatory prostaglandins.[2] Furthermore, some derivatives can modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[27] By inhibiting NF-κB, these compounds can downregulate the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[27]

Emerging Applications in Neurodegenerative Disorders

There is growing interest in the application of imidazole derivatives for treating complex neurodegenerative diseases like Alzheimer's and Parkinson's.[29][30] These conditions involve multiple pathological factors, including oxidative stress, neuroinflammation, and protein misfolding.[31] Imidazole derivatives are attractive candidates due to their potential to act as multi-target-directed agents.[32] Studies have shown they can exert neuroprotective effects by modulating imidazoline I2 receptors, inhibiting cholinesterase, and providing antioxidant and anti-inflammatory actions within the central nervous system.[31][33]

Synthesis and Evaluation: A Practical Approach

The generation of diverse imidazole libraries for screening is crucial for drug discovery. One-pot, multi-component reactions are highly efficient for this purpose.

Experimental Protocol: Debus-Radziszewski Synthesis of a Tri-substituted Imidazole

This method allows for the straightforward synthesis of 2,4,5-trisubstituted imidazoles.

-

Reactant Mixture: In a round-bottom flask, combine a 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), an aldehyde (e.g., benzaldehyde, 1 mmol), and ammonium acetate (2 mmol) in glacial acetic acid (10 mL).

-

Causality: Using ammonium acetate as the nitrogen source and glacial acetic acid as both the solvent and catalyst facilitates the condensation cascade in a single step, which is highly efficient for library synthesis.

-

Reaction: Reflux the mixture with stirring for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,5-triphenyl-1H-imidazole.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as NMR and FTIR.[11][25]

Conclusion and Future Perspectives

The imidazole scaffold is a remarkably versatile and pharmacologically significant core in modern drug discovery. Its derivatives have yielded successful clinical drugs across a wide range of therapeutic areas, from infectious diseases to oncology.[6][8] The ability to readily modify the imidazole ring allows for the fine-tuning of steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.[9][34]

The future of imidazole-based drug development is promising. Key areas of focus will include the design of novel derivatives to overcome drug resistance in cancer and microbial infections, the development of multi-target agents for complex diseases like Alzheimer's, and the exploration of imidazole-based supramolecular complexes as advanced therapeutic and diagnostic tools.[13][21][35] Continued research into the synthesis, biological evaluation, and structure-activity relationships of this privileged scaffold will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. clinmedkaz.org [clinmedkaz.org]

- 7. jchemrev.com [jchemrev.com]

- 8. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijrar.org [ijrar.org]

- 10. ajrconline.org [ajrconline.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nano-ntp.com [nano-ntp.com]

- 15. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]

- 17. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]

- 18. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ijsrtjournal.com [ijsrtjournal.com]

- 22. Imidazole Derivatives and their Antibacterial Activity - A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 28. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]